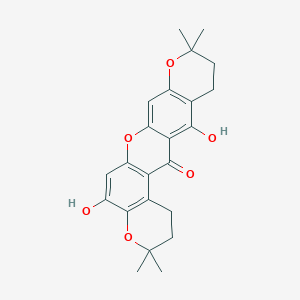

![molecular formula C8H7ClN2 B170328 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 178268-92-3](/img/structure/B170328.png)

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

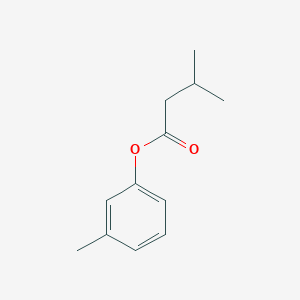

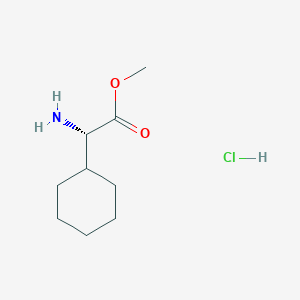

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It is also known by other names such as 4-CHLORO-6-METHYL-5-AZAINDOLE .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 6-position . The exact mass of the molecule is 166.0297759 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine are not detailed in the search results, pyrrolopyridine derivatives are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.61 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 151 . It has one hydrogen bond donor and one hydrogen bond acceptor .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Kinase Inhibitors

Heterocycles, particularly those similar to pyrrolopyridine, are pivotal in the design of kinase inhibitors due to their ability to interact with kinases through multiple binding modes. This versatility makes them integral in the development of compounds targeting a broad spectrum of kinase-related diseases. The utility of such heterocycles is evident in their widespread inclusion in patents and research focusing on kinase inhibition, underscoring their significant role in medicinal chemistry and drug development (Wenglowsky, 2013).

Pyrimidine Appended Optical Sensors

Compounds containing heteroatoms, including pyrimidine and pyrrole derivatives, play a crucial role in the synthesis of optical sensors due to their exquisite sensing materials alongside their biological applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their importance beyond medicinal applications into areas like analytical chemistry (Jindal & Kaur, 2021).

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, is widely used in medicinal chemistry for developing treatments for human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules. This review discusses the bioactive molecules characterized by the pyrrolidine ring, highlighting the scaffold's versatility and importance in drug discovery (Li Petri et al., 2021).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives are pivotal in medicinal chemistry, exhibiting a range of biological activities such as antifungal, antibacterial, antioxidant, and anticancer effects. Furthermore, these derivatives are utilized as chemosensors for the determination of various species, underscoring their broad applicability in both medicinal and analytical chemistry fields (Abu-Taweel et al., 2022).

Agrochemical Discovery Using Pyridine-Based Compounds

Pyridine-based compounds are crucial in agrochemicals, serving as fungicides, insecticides, and herbicides. The review on the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods highlights the efficiency of these methods in discovering novel lead compounds, demonstrating the importance of pyridine scaffolds in agrochemical research as well (Guan et al., 2016).

Safety And Hazards

Direcciones Futuras

While specific future directions for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine are not detailed in the search results, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propiedades

IUPAC Name |

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOKVMPHGHXANL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444634 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

178268-92-3 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178268-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

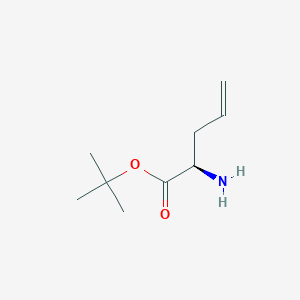

![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)

![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)